molecular formula C9H6FNO2S B8415995 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde

Cat. No. B8415995
M. Wt: 211.21 g/mol
InChI Key: SNUZUAUVNMCODC-UHFFFAOYSA-N
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Patent
US08242275B2

Procedure details

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid ethyl ester. To a solution of 4-ethoxycarbonylmethylsulfanyl-2-fluoro-5-nitro-benzoic acid ethyl ester (2.7 g, 8.2 mmol) in acetic acid (50 mL) was added iron (4.8 g, 86 mmol) and the suspension was heated to 80° C. and stirred for 2 h. The reaction mixture was filtered and the filtrate was partitioned between H2O and EtOAc (1×200 mL; 2×100 mL). The combined organic layers were washed with brine (300 mL), dried (MgSO4), filtered and concentrated to provide 1.7 g (82%) of the title compound as a tan solid. MS (ESI): exact mass calculated for C11H10FNO3S, 255.04; m/z found, 256.3 [M+H]+. 1H NMR (400 MHz, CDCl3): 8.75 (br s, 1H), 7.46 (d, J=6.1, 1H), 7.12 (d, J=10.4, 1H), 4.40 (q, J=7.1, 2H), 3.48 (s, 2H), 1.38 (t, J=7.1, 3H).
Name
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.8 g
Type
catalyst
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([F:17])=[CH:8][C:9]2[S:14][CH2:13][C:12](=[O:15])[NH:11][C:10]=2[CH:16]=1)=O)C.C(OC(=O)C1C=C([N+]([O-])=O)C(SCC(OCC)=O)=CC=1F)C>C(O)(=O)C.[Fe]>[F:17][C:7]1[C:6]([CH:4]=[O:3])=[CH:16][C:10]2[NH:11][C:12](=[O:15])[CH2:13][S:14][C:9]=2[CH:8]=1

Inputs

Step One
Name
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC2=C(NC(CS2)=O)C1)F
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])SCC(=O)OCC)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between H2O and EtOAc (1×200 mL; 2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(NC(CS2)=O)C=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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